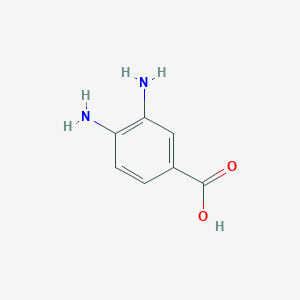

3,4-Diaminobenzoic acid

Cat. No. B146504

Key on ui cas rn:

619-05-6

M. Wt: 152.15 g/mol

InChI Key: HEMGYNNCNNODNX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06309859B1

Procedure details

Forty mg of Met-NT-3 having methionine at its N-terminal obtained in Reference Example 3 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-NT-3. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 3,4-diaminobenzoic acid to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 37 to obtain a purified NT-3.

[Compound]

Name

Sephadex

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C@H:2](C(O)=O)CCSC.[C:10]([OH:14])(=[O:13])C=O.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.P([O-])([O-])([O-])=O>NC(N)=O.S([O-])([O-])(=O)=O.[Cu+2]>[NH2:1][C:2]1[CH:16]=[C:17]([CH:18]=[CH:19][C:20]=1[NH2:15])[C:10]([OH:14])=[O:13] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Step Three

[Compound]

|

Name

|

Sephadex

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

NC(=O)N

|

Step Six

|

Name

|

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

NC(=O)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained in Reference Example 3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the mixture was added a solution

|

WASH

|

Type

|

WASH

|

|

Details

|

the column was washed with the same buffer solution at 6 ml/minute of flow rate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect the fraction of diketone derivative of Met-NT-3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |